molecular formula C10H16N2 B1291108 4-((1H-Pyrrol-1-yl)methyl)piperidine CAS No. 614746-07-5

4-((1H-Pyrrol-1-yl)methyl)piperidine

Cat. No.: B1291108
CAS No.: 614746-07-5
M. Wt: 164.25 g/mol
InChI Key: KDKCBSOKQNGPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-Pyrrol-1-yl)methyl)piperidine is a heterocyclic compound that contains both a pyrrole ring and a piperidine ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The unique structure of this compound makes it a valuable tool for advancing various fields of scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Pyrrol-1-yl)methyl)piperidine can be achieved through various methods. One common approach involves the reaction of piperidine with pyrrole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Pyrrol-1-yl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-((1H-Pyrrol-1-yl)methyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: It is employed in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((1H-Pyrrol-1-yl)methyl)piperidine include:

    Pyridine: A six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which combines the properties of both pyrrole and piperidine.

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCBSOKQNGPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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